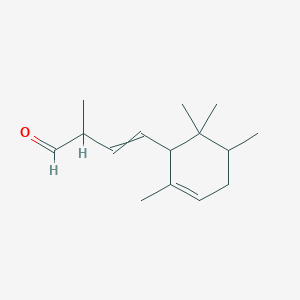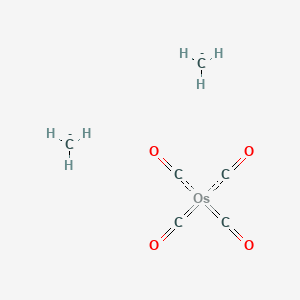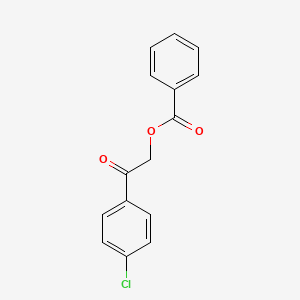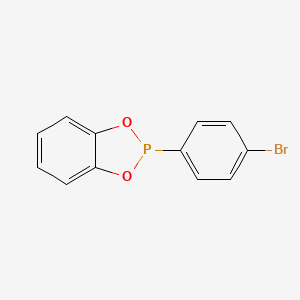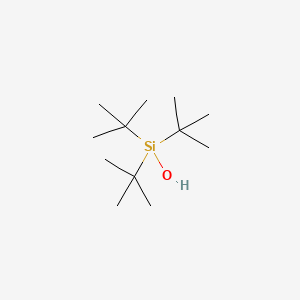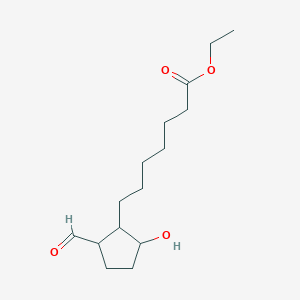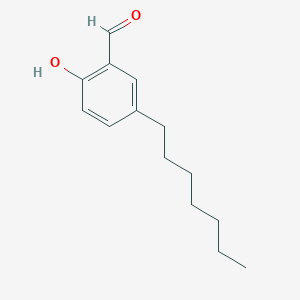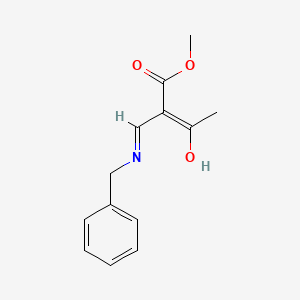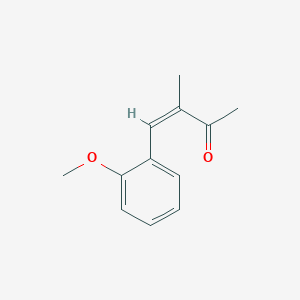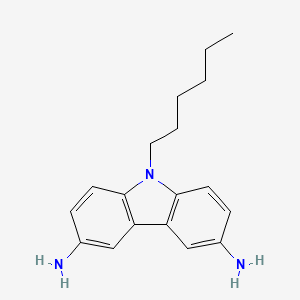
9-Hexyl-9H-carbazole-3,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Hexyl-9H-carbazole-3,6-diamine: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various scientific and industrial applications, including nanodevices, rechargeable batteries, and electrochemical transistors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hexyl-9H-carbazole-3,6-diamine typically involves the functionalization of the carbazole core at the 3,6 positions. One common method is the direct bromination of the carbazole group using N-Bromo succinimide (NBS), followed by further functionalization . The hexyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and alkylation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 9-Hexyl-9H-carbazole-3,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the 3,6 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
科学的研究の応用
Chemistry: In chemistry, 9-Hexyl-9H-carbazole-3,6-diamine is used as a building block for the synthesis of advanced materials with unique optoelectronic properties . It is also employed in the development of conducting polymers and organic semiconductors .
Biology and Medicine: Its unique structural features allow for interactions with biological molecules, making it a valuable tool in biomedical research .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices .
作用機序
The mechanism of action of 9-Hexyl-9H-carbazole-3,6-diamine involves its interaction with molecular targets and pathways related to its optoelectronic properties . The compound’s ability to undergo charge transfer and its high electron-donating capacity are key factors in its functionality . These properties enable it to participate in various electronic processes, making it suitable for use in devices such as OLEDs and photovoltaic cells .
類似化合物との比較
9H-Carbazole-3,6-diamine: A similar compound without the hexyl group, used in similar applications.
9-Ethyl-9H-carbazole-3,6-diamine: Another derivative with an ethyl group instead of a hexyl group.
Uniqueness: The presence of the hexyl group in 9-Hexyl-9H-carbazole-3,6-diamine enhances its solubility and processability compared to other derivatives . This makes it more suitable for certain applications, such as in the fabrication of flexible electronic devices .
特性
CAS番号 |
58145-68-9 |
|---|---|
分子式 |
C18H23N3 |
分子量 |
281.4 g/mol |
IUPAC名 |
9-hexylcarbazole-3,6-diamine |
InChI |
InChI=1S/C18H23N3/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10,19-20H2,1H3 |
InChIキー |
VWWJIOHDAIHUAV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
